molecular formula C11H24N2 B13253023 N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine

N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine

Cat. No.: B13253023
M. Wt: 184.32 g/mol
InChI Key: ZMGOBSQMMVGLCX-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring substituted with a 2,2-dimethylpropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine typically involves the reaction of 1-methylpiperidin-4-amine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide

Uniqueness

N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine is unique due to its specific structural features, such as the presence of both a piperidine ring and a 2,2-dimethylpropyl group

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H24N2/c1-11(2,3)9-12-10-5-7-13(4)8-6-10/h10,12H,5-9H2,1-4H3

InChI Key

ZMGOBSQMMVGLCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1CCN(CC1)C

Origin of Product

United States

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